Codeine methochloride
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Overview
Description
Codeine methochloride is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties . Codeine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum . This compound is synthesized to enhance certain pharmacological properties of codeine, making it more effective in specific medical applications.
Preparation Methods
The synthesis of codeine methochloride involves several steps, starting from codeine. The process typically includes methylation and chlorination reactions under controlled conditions. Industrial production methods often employ advanced chemometric techniques to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Codeine methochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydrocodeine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Codeine methochloride has a wide range of scientific research applications:
Mechanism of Action
Codeine methochloride exerts its effects primarily through its conversion to morphine in the body. This conversion is mediated by the enzyme cytochrome P450 2D6 . Morphine then binds to opioid receptors in the central nervous system, leading to pain relief, sedation, and cough suppression . The molecular targets include mu-opioid receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Codeine methochloride is often compared with other opioid analgesics such as:
Morphine: More potent than this compound and used for severe pain.
Hydrocodone: Similar in structure but more potent, used for moderate to severe pain.
Oxycodone: Another potent opioid, often used in combination with other analgesics for enhanced pain relief.
This compound is unique in its balanced efficacy and lower risk of dependence compared to more potent opioids .
Properties
CAS No. |
63732-63-8 |
---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;chloride |
InChI |
InChI=1S/C19H24NO3.ClH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |
InChI Key |
XCXXINPMYZWPSG-YZZSNFJZSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Cl-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Cl-] |
Origin of Product |
United States |
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